N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylpropanamide
Description
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylpropanamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyrazine core substituted with a hydroxy group at position 6. A methylene bridge links the triazolopyrazine moiety to a 2-phenylpropanamide group. This structure combines a nitrogen-rich aromatic system with a lipophilic phenylpropanamide side chain, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-10(11-5-3-2-4-6-11)14(21)17-9-12-18-19-13-15(22)16-7-8-20(12)13/h2-8,10H,9H2,1H3,(H,16,22)(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGPDUZTXKAJQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)NCC2=NN=C3N2C=CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylpropanamide typically involves multiple steps:
Formation of the Triazolopyrazine Core: The initial step involves the cyclization of appropriate precursors to form the triazolopyrazine ring. This can be achieved through the reaction of hydrazine derivatives with pyrazine carboxylic acids under acidic or basic conditions.
Amidation: The final step involves the coupling of the hydroxylated triazolopyrazine with 2-phenylpropanoyl chloride in the presence of a base like triethylamine to form the desired amide.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This typically involves:
Optimization of Reaction Conditions: Temperature, solvent, and reaction time are carefully controlled to maximize yield.
Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry are used to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2
Reduction: LiAlH4, NaBH4
Substitution: HNO3, Br2, Cl2
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylpropanamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Core Heterocycle Modifications
The [1,2,4]triazolo[4,3-a]pyrazine scaffold is a common feature among analogs, but substitutions at position 8 and the side chain vary significantly:
Side Chain Variations
The amide-linked side chain determines lipophilicity and target interactions:
Biological Activity
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylpropanamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by a triazolo-pyrazine core and an amide functional group. The molecular formula is with a molecular weight of approximately 284.33 g/mol. The presence of the hydroxy group on the triazole ring enhances its solubility and reactivity, potentially influencing its biological activity.
1. Neurokinin-3 Receptor Antagonism
One of the primary biological activities associated with this compound is its role as a selective antagonist of the neurokinin-3 (NK-3) receptor. The NK-3 receptor is implicated in various physiological processes, including pain perception and reproductive functions. Antagonism of this receptor has been linked to potential therapeutic effects in conditions such as anxiety and depression. Research suggests that compounds with similar structures may inhibit human renin, indicating a broader spectrum of biological activity that could be explored further.
2. Anticancer Activity
Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, the antiproliferative activity of synthesized triazolo derivatives has been evaluated against various cancer cell lines, including breast, colon, and lung cancers. The highest activity was observed in certain derivatives that share structural similarities with this compound .
| Compound | Target Cancer Cell Line | Activity |
|---|---|---|
| This compound | Breast Cancer | Moderate to High |
| 2-(pyridine-3-yl)-7-(4-trifluoromethylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amine | Colon Cancer | High |
| 6-tert-butyl-4H-[1,2,4]triazin-5-one | Lung Cancer | Moderate |
3. Anti-inflammatory Properties
In addition to its anticancer effects, compounds in the triazole family have shown promising anti-inflammatory activities. Studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models . The specific mechanisms often involve modulation of signaling pathways related to inflammation.
Case Study 1: Antiproliferative Activity
In a study evaluating the antiproliferative activity of various triazole derivatives against cancer cell lines, this compound exhibited notable cytotoxic effects against breast cancer cells. The study utilized MTT assays to determine cell viability and found that the compound inhibited cell growth significantly at concentrations above 10 µM .
Case Study 2: Neurokinin Receptor Modulation
Another investigation focused on the compound's interaction with NK-3 receptors. Using radiolabeled binding assays on human cell lines expressing NK-3 receptors, it was determined that this compound effectively blocked receptor activation at nanomolar concentrations. This suggests potential use in treating anxiety disorders through modulation of neurokinin signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
